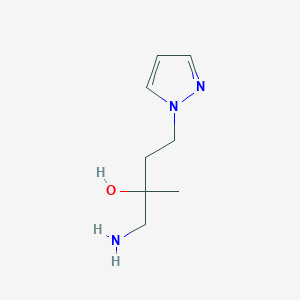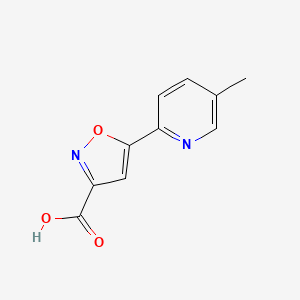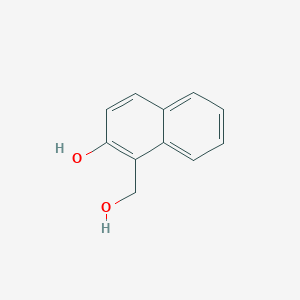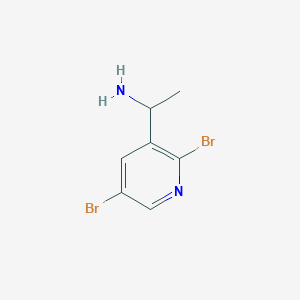
1-(2,5-Dibromopyridin-3-yl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Dibromopyridin-3-yl)ethanamine is a chemical compound characterized by the presence of a pyridine ring substituted with two bromine atoms at positions 2 and 5, and an ethanamine group at position 3
准备方法
Synthetic Routes and Reaction Conditions: 1-(2,5-Dibromopyridin-3-yl)ethanamine can be synthesized through a multi-step process. One common method involves the bromination of 3-aminopyridine to introduce bromine atoms at the 2 and 5 positions. This is followed by the alkylation of the resulting dibromopyridine with an appropriate ethanamine derivative under controlled conditions. The reaction typically requires the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions: 1-(2,5-Dibromopyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The ethanamine group can be oxidized to form corresponding imines or amides using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the pyridine ring. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.
Major Products:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions yield imines or amides.
- Reduction reactions yield debrominated or reduced pyridine derivatives.
科学研究应用
1-(2,5-Dibromopyridin-3-yl)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用机制
The mechanism of action of 1-(2,5-Dibromopyridin-3-yl)ethanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of bromine atoms and the ethanamine group allows for specific interactions with biological targets, influencing pathways involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
1-(2,5-Dibromopyridin-3-yl)ethanamine can be compared with other similar compounds, such as:
1-(2,5-Dichloropyridin-3-yl)ethanamine: Similar structure but with chlorine atoms instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.
1-(2,5-Difluoropyridin-3-yl)ethanamine: Contains fluorine atoms, which can significantly alter its chemical properties and interactions with biological targets.
1-(2,5-Diiodopyridin-3-yl)ethanamine:
The uniqueness of this compound lies in its specific substitution pattern and the presence of bromine atoms, which confer distinct chemical and biological properties.
属性
分子式 |
C7H8Br2N2 |
|---|---|
分子量 |
279.96 g/mol |
IUPAC 名称 |
1-(2,5-dibromopyridin-3-yl)ethanamine |
InChI |
InChI=1S/C7H8Br2N2/c1-4(10)6-2-5(8)3-11-7(6)9/h2-4H,10H2,1H3 |
InChI 键 |
WBVBXIAJYNKMND-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(N=CC(=C1)Br)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



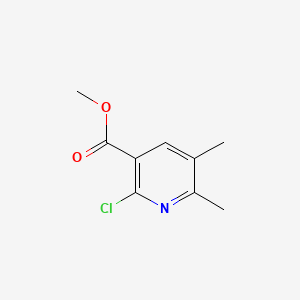
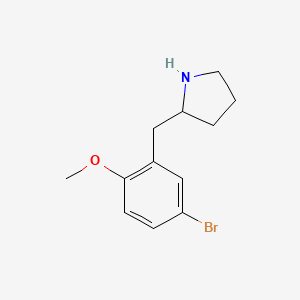
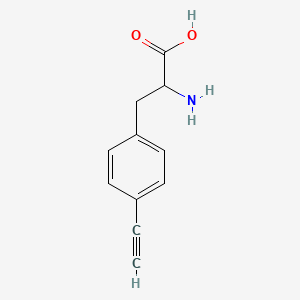

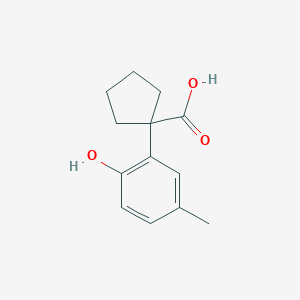
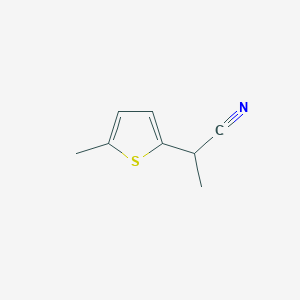
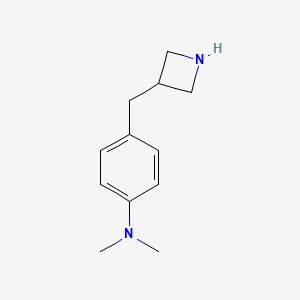
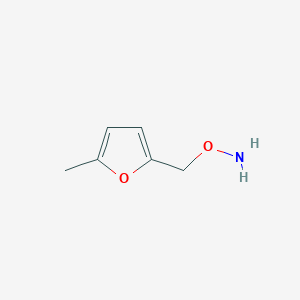
![3-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13601554.png)
